molecular formula C14H13N3O3S B10871764 4-(2,5-dimethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

4-(2,5-dimethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10871764
M. Wt: 303.34 g/mol
InChI Key: JLDKWHKAKMXQHR-UHFFFAOYSA-N
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Description

4-(2,5-dimethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a furan ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with furan-2-carboxylic acid hydrazide in the presence of a suitable catalyst to form the triazole ring. The reaction conditions often include heating the mixture under reflux in a solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dimethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(2,5-dimethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity or protein function. The compound may also interact with cellular membranes, altering their properties and affecting cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol: Lacks the furan ring.

    5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol: Lacks the dimethoxyphenyl group.

    4-(2,5-dimethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole: Lacks the thiol group.

Uniqueness

4-(2,5-dimethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the furan ring and the dimethoxyphenyl group, which can impart distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H13N3O3S

Molecular Weight

303.34 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H13N3O3S/c1-18-9-5-6-11(19-2)10(8-9)17-13(15-16-14(17)21)12-4-3-7-20-12/h3-8H,1-2H3,(H,16,21)

InChI Key

JLDKWHKAKMXQHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=NNC2=S)C3=CC=CO3

Origin of Product

United States

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